molecular formula C20H18N4O3S B2839706 N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide CAS No. 450344-04-4

N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide

Cat. No.: B2839706
CAS No.: 450344-04-4
M. Wt: 394.45
InChI Key: ZWKDEKMMTXSONV-UHFFFAOYSA-N
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Description

N-(2-(2,3-Dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 2,3-dimethylphenyl group at position 2 and a 3-nitrobenzamide moiety at position 3.

Properties

IUPAC Name

N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S/c1-12-5-3-8-18(13(12)2)23-19(16-10-28-11-17(16)22-23)21-20(25)14-6-4-7-15(9-14)24(26)27/h3-9H,10-11H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWKDEKMMTXSONV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate starting materials, such as 2-aminothiophenol and α,β-unsaturated carbonyl compounds, under acidic or basic conditions.

    Introduction of the Dimethylphenyl Group: The dimethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 2,3-dimethylbenzene and a suitable catalyst like aluminum chloride.

    Attachment of the Nitrobenzamide Moiety: This step involves the nitration of benzamide followed by coupling with the thieno[3,4-c]pyrazole intermediate under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like sodium borohydride or catalytic hydrogenation, resulting in the formation of amino derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzamide moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol or catalytic hydrogenation using palladium on carbon.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in THF (tetrahydrofuran).

Major Products

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Key Compound: N-[2-(2,3-Dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide ()

This analog shares the thieno[3,4-c]pyrazole core and 2,3-dimethylphenyl substituent but differs in the amide group, substituting 3-nitrobenzamide with a furan-2-carboxamide.

Property Target Compound Furan Carboxamide Analog
Core Structure Thieno[3,4-c]pyrazole Thieno[3,4-c]pyrazole (5-oxo derivative)
Amide Substituent 3-Nitrobenzamide (electron-withdrawing nitro group) Furan-2-carboxamide (aromatic heterocycle)
Electronic Effects Strong electron withdrawal from nitro group Moderate electron withdrawal from furan oxygen
Potential Solubility Likely lower due to nitrobenzamide Higher due to furan’s polarity
Bioactivity Inference Enhanced binding to electron-deficient targets Possible selectivity for heterocycle-binding enzymes

The nitro group in the target compound may improve stability in hydrophobic environments, whereas the furan analog’s oxygen atom could enhance hydrogen bonding. These differences highlight how subtle structural changes alter physicochemical and interaction profiles .

Functional Analogs: Acetamide-Based Agrochemicals ()

Several chloroacetamide herbicides share functional similarities, such as aromatic substitution and amide linkages, though their cores differ from the thienopyrazole system.

Selected Compounds:

Alachlor : 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (herbicide)

Pretilachlor : 2-Chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide (herbicide)

Thenylchlor : 2-Chloro-N-(2,6-dimethylphenyl)-N-((3-methoxy-2-thienyl)methyl)acetamide (herbicide)

Property Target Compound Alachlor Thenylchlor
Core Structure Thieno[3,4-c]pyrazole Chloroacetamide Chloroacetamide + thienylmethyl
Key Substituents 3-Nitrobenzamide, 2,3-dimethylphenyl 2,6-Diethylphenyl, methoxymethyl 2,6-Dimethylphenyl, 3-methoxy-2-thienyl
Electrophilic Motif Nitro group Chloroacetamide (alkylating agent) Chloroacetamide + thienyl (dual targeting)
Application Not explicitly reported (inferred bioactivity) Herbicide Herbicide

The target compound’s nitro group contrasts with the chloroacetamides’ reactive chlorine, which is critical for herbicidal activity via alkylation of plant enzymes .

Q & A

Q. How to design derivatives to improve target selectivity or reduce toxicity?

  • Methodological Answer :
  • Bioisosteric Replacement : Substitute the nitro group with a trifluoromethyl or cyano group to modulate electron density without altering steric bulk.
  • Side Chain Variation : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to enhance solubility and reduce off-target binding.
  • Fragment-Based Screening : Use SPR or ITC to identify optimal substituents for binding affinity .

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